Ethyl chlorogenate

Description

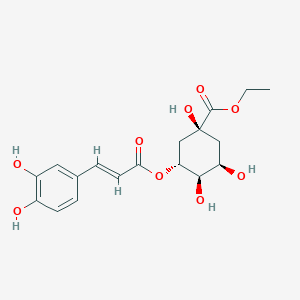

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22O9 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C18H22O9/c1-2-26-17(24)18(25)8-13(21)16(23)14(9-18)27-15(22)6-4-10-3-5-11(19)12(20)7-10/h3-7,13-14,16,19-21,23,25H,2,8-9H2,1H3/b6-4+/t13-,14-,16-,18+/m1/s1 |

InChI Key |

LEUHYTKFUDEERH-JKFBRHHXSA-N |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |

Canonical SMILES |

CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Ethyl chlorogenate?

An In-depth Technical Guide to Ethyl Chlorogenate for Researchers and Drug Development Professionals

Introduction

This compound, a derivative of chlorogenic acid, is a naturally occurring phenylpropanoid found in various plant species. As a member of the caffeoylquinic acid family, it has garnered interest within the scientific community for its potential biological activities, which are analogous to its parent compound, chlorogenic acid. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, spectroscopic data, and known biological activities, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is the ethyl ester of chlorogenic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | PubChem |

| Synonyms | Chlorogenic acid ethyl ester, 3-O-Caffeoylquinic acid ethyl ester | Biopurify[1] |

| CAS Number | 425408-42-0 | Biopurify[1] |

| Molecular Formula | C₁₈H₂₂O₉ | PubChem[2] |

| Molecular Weight | 382.36 g/mol | Biopurify[1] |

| Appearance | Powder | ChemFaces[3] |

| Purity | ≥98% | ChemFaces[4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces[3][4] |

| Storage | Store at 2-8°C in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended. | GlpBio, Biopurify[1][5] |

Synthesis of this compound

This compound can be synthesized via the esterification of chlorogenic acid with ethanol. A general laboratory-scale synthesis protocol is described below.

Experimental Protocol: Esterification of Chlorogenic Acid

Materials:

-

Chlorogenic acid (CGA)

-

Ethanol (absolute)

-

Sulfonic acid resin (catalyst)

-

Ethyl acetate

-

n-hexane

-

Methanol

-

Argon gas

-

Schlenk tube

-

Magnetic stirrer

-

Oil bath

-

Rotary evaporator

-

Büchner funnel

-

Thin-layer chromatography (TLC) plate

Procedure:

-

In a Schlenk tube, add chlorogenic acid (e.g., 1.063 g, 3 mmol), the sulfonic acid resin catalyst (40% w/w with respect to CGA), and a sufficient amount of ethanol under an argon atmosphere.

-

Briefly stir the mixture magnetically.

-

Immerse the reactor in an oil bath pre-warmed to 75°C.

-

Stir the mixture at 750 rpm for 6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with warm ethyl acetate and filter under vacuum using a Büchner funnel to remove the catalyst and any unreacted chlorogenic acid.

-

Concentrate the filtrate using a rotary evaporator at 40°C.

-

Recrystallize the resulting solid from ethyl acetate to yield this compound as a powder.

This protocol is adapted from a general method for the synthesis of acyl chlorogenates.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

-

Electrospray Ionization Mass Spectrometry (ESI-MS):

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for this compound is limited in the readily available literature. The following represents typical chemical shifts for related structures and should be used as a reference.

-

¹H NMR (400.13 MHz, CD₃OD): The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), protons of the quinic acid moiety, and protons of the caffeoyl group, including the characteristic doublets of the trans-vinylic protons and the aromatic protons of the 3,4-dihydroxyphenyl ring.[6]

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester and carboxyl groups, carbons of the quinic acid and caffeoyl moieties, and the ethyl group carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A definitive FT-IR spectrum for this compound is not widely published. However, characteristic absorption bands would be expected for the following functional groups:

-

O-H stretching: Broad band around 3400 cm⁻¹

-

C-H stretching (aromatic and aliphatic): Around 3000-2850 cm⁻¹

-

C=O stretching (ester): Around 1735-1750 cm⁻¹

-

C=C stretching (aromatic and vinylic): Around 1600-1450 cm⁻¹

-

C-O stretching: Around 1250-1000 cm⁻¹

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to be similar to that of chlorogenic acid, with absorption maxima characteristic of the caffeoyl chromophore.

-

λmax: Approximately 325-330 nm.

Biological Activity and Experimental Protocols

This compound is reported to possess several biological activities, though quantitative data is still emerging.

Xanthine Oxidase Inhibition

This compound has been identified as a xanthine oxidase (XO) inhibitor in extracts from the fruits of Chaenomeles speciosa.[7] While a specific IC₅₀ value for the isolated this compound is not provided in the available literature, the ethyl acetate and n-butanol fractions containing this compound showed strong XO inhibitory activity.[7]

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Test compound (this compound)

-

Allopurinol (positive control)

-

96-well microplate

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add potassium phosphate buffer, the test compound solution (or control), and xanthine oxidase solution.

-

Incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate solution.

-

Measure the absorbance at 295 nm at regular intervals to determine the rate of uric acid formation.

-

Calculate the percentage of XO inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the XO activity by 50%.

Melanin Synthesis Inhibition

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

α-Melanocyte-stimulating hormone (α-MSH)

-

Test compound (this compound)

-

Kojic acid or arbutin (positive control)

-

Phosphate-buffered saline (PBS)

-

1 N NaOH with 10% DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound or positive control in the presence of α-MSH for 48-72 hours.

-

Wash the cells with PBS and lyse them with the NaOH/DMSO solution to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.

-

Normalize the melanin content to the total protein content of each well.

-

Calculate the percentage of melanin inhibition compared to the α-MSH-treated control group and determine the IC₅₀ value.

Antiviral and Hepatoprotective Activities

While this compound has been mentioned in the context of antiviral and hepatoprotective activities, the available quantitative data primarily pertains to its parent compound, chlorogenic acid.[9] For instance, chlorogenic acid has shown inhibitory effects against various viruses, including influenza A virus (H1N1 and H3N2), with IC₅₀ values in the micromolar range.[10] Similarly, the hepatoprotective effects of chlorogenic acid have been demonstrated in various in vitro and in vivo models of liver injury. Further research is needed to specifically quantify the antiviral and hepatoprotective efficacy of this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on studies of the structurally similar mthis compound and the parent compound chlorogenic acid, it is plausible that this compound may influence key inflammatory and cellular stress response pathways.

Potential Involvement in NF-κB and MAPK Signaling

Studies on mthis compound have shown that it can inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[6] Chlorogenic acid has also been demonstrated to modulate both the NF-κB and mitogen-activated protein kinase (MAPK) signaling cascades. It is hypothesized that this compound may exert anti-inflammatory effects through similar mechanisms.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothesized modulation of the MAPK signaling cascade by this compound.

Conclusion

This compound is a phenylpropanoid with demonstrated and potential biological activities that warrant further investigation for applications in drug development and research. This guide has summarized the current knowledge regarding its chemical properties, synthesis, and bioactivities, providing detailed protocols where available. While the full extent of its pharmacological profile is still being explored, particularly in direct comparison to chlorogenic acid, the existing data suggests that this compound is a promising molecule for future studies. Further research should focus on obtaining specific quantitative data (e.g., IC₅₀ values) for its various biological effects and elucidating the precise molecular mechanisms and signaling pathways involved.

References

- 1. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003164) [hmdb.ca]

- 4. suntextreviews.org [suntextreviews.org]

- 5. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Chlorogenate: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorogenate, the ethyl ester of the naturally occurring polyphenol chlorogenic acid, is a compound of growing interest in the fields of phytochemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its analysis, alongside spectroscopic data, are presented to facilitate further research and development. This document also explores the potential mechanisms of action of this compound, drawing comparisons with its well-studied precursor, chlorogenic acid, and its methyl ester analog.

Chemical Structure and Properties

This compound, systematically named ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate, is an organic compound with the molecular formula C₁₈H₂₂O₉. It is structurally characterized by a quinic acid core esterified with caffeic acid at the 3-position and an ethyl ester at the 1-carboxyl group.

Below is a 2D representation of the chemical structure of this compound.

An In-depth Technical Guide to Ethyl Chlorogenate

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Ethyl chlorogenate, also known as chlorogenic acid ethyl ester, is the ethyl ester derivative of chlorogenic acid, a prominent natural phenolic compound. Its lipophilicity is enhanced compared to its parent compound, which may influence its bioavailability and applications in lipid-based formulations.

| Identifier | Value | Citation |

| CAS Number | 425408-42-0 | [1][2][3][4][5] |

| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | [4] |

| Synonyms | Chlorogenic acid ethyl ester, Ethyl chlorogenic acid, 3-O-Caffeoylquinic acid ethyl ester | [2][4][6] |

| Molecular Formula | C18H22O9 | [1][2][4][5] |

| Molecular Weight | 382.37 g/mol | [2][4][5] |

| Compound Type | Phenylpropanoid | [1][5] |

Physicochemical Properties and Handling

This compound is typically supplied as a powder and is sourced from the fruits of Morus alba L. (White Mulberry).[1][5] Proper handling and storage are crucial to maintain its integrity.

| Property | Value | Citation |

| Physical Description | Powder | [1][5] |

| Purity | ≥98% | [1][5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1][5] |

| Storage | Store in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended. Prepare solutions on the day of use where possible to avoid degradation from repeated freeze-thaw cycles. | [2] |

Synthesis and Purification

The synthesis of this compound is achieved through the esterification of chlorogenic acid with ethanol. While various methods exist for esterifying phenolic acids, a common approach involves acid catalysis or enzymatic processes to improve lipophilicity.[1] A non-catalytic, solvent-free method has also proven effective for synthesizing similar chlorogenic acid esters, achieving high conversion rates.[2][3]

Representative Synthesis Protocol (Acid-Catalyzed Esterification)

This protocol is a representative method based on standard esterification procedures for phenolic acids.

-

Reactant Preparation : Dissolve chlorogenic acid in a suitable excess of anhydrous ethanol.

-

Catalysis : Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution while stirring.

-

Reaction : Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization : After cooling, neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction : Extract the crude product from the aqueous solution using a suitable organic solvent, like ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification : Purify the resulting crude this compound using column chromatography on silica gel to yield the final high-purity product.[2]

-

Characterization : Confirm the structure and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Biological Activity and Signaling Pathways

This compound is a derivative of chlorogenic acid, a compound extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, anti-bacterial, anti-viral, and hypoglycemic effects.[7] The esterification to this compound is expected to modify its bioavailability and potency, but the core mechanisms of action are likely to be conserved from the parent molecule.

The biological effects of chlorogenic acid are mediated through the modulation of key cellular signaling pathways.[8] These include:

-

NF-κB Pathway : Chlorogenic acid can inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation. By preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, it downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9]

-

Nrf2 Pathway : It can activate the Nrf2 pathway, a primary regulator of the endogenous antioxidant response. This leads to the upregulation of antioxidant enzymes, which protect cells from oxidative stress.

-

AMPK Pathway : Chlorogenic acid is known to modulate the AMPK pathway, which plays a central role in regulating glucose and lipid metabolism.[8]

The diagram below illustrates the probable signaling pathways influenced by this compound, based on the known activities of its parent compound.

Experimental Protocols for Biological Assays

The following are representative protocols for evaluating the key biological activities of this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation : Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid is used as a positive control.[10][11]

-

Reaction : In a 96-well plate, add 100 µL of various concentrations of the this compound solution to 100 µL of the DPPH solution.[11]

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Measurement : Measure the absorbance at 517 nm using a microplate reader. The discoloration of the DPPH solution (from purple to yellow) indicates scavenging activity.[12]

-

Calculation : Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

In Vitro Anti-inflammatory Activity: LPS-Induced Macrophage Model

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in immune cells.

-

Cell Culture : Culture RAW 264.7 macrophage cells in appropriate media and seed them in 96-well plates.[9][13]

-

Pre-treatment : Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[14]

-

Inflammatory Challenge : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 16-24 hours to induce an inflammatory response.[9][13]

-

Quantification of Nitric Oxide (NO) : Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[9]

-

Quantification of Cytokines : Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13][15]

-

Analysis : Compare the levels of inflammatory mediators in treated cells to untreated, LPS-stimulated controls to determine the inhibitory effect of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extraction with Acidified Methanol—An Easy and Effective Method of Mthis compound Formation, as Studied by ESI-MS [mdpi.com]

- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorogenic Acid Derivatives: Structural Modifications, Drug Design, and Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity and Mechanism of Cryptochlorogenic Acid from Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Antioxidant and Antimicrobial Activities of Ethyl Acetate Extract of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl Chlorogenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorogenate, the ethyl ester of the naturally occurring polyphenol chlorogenic acid, is a compound of increasing interest within the scientific community. Possessing a molecular weight of 382.36 g/mol and the chemical formula C₁₈H₂₂O₉, this molecule retains the core bioactive moieties of its parent compound while exhibiting modified physicochemical properties that may influence its bioavailability and therapeutic potential.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities, with a particular focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 382.36 g/mol | [1][5] |

| Molecular Formula | C₁₈H₂₂O₉ | [1][4][5] |

| Appearance | Powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized from chlorogenic acid through Fischer esterification, a classic acid-catalyzed esterification reaction.

Materials:

-

Chlorogenic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve chlorogenic acid in a large excess of anhydrous ethanol. The excess ethanol serves to drive the equilibrium towards the formation of the ester.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Extraction and Purification from Natural Sources (Hypothetical Protocol)

While specific protocols for the extraction of this compound are not widely documented, a general approach can be adapted from methods used for chlorogenic acid.

Materials:

-

Plant material known to contain chlorogenic acid (e.g., coffee beans, certain fruits)

-

Ethanol or methanol for extraction

-

Ethyl acetate for liquid-liquid extraction

-

Macroporous resin or silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Extraction: Macerate or sonicate the dried and powdered plant material with an alcoholic solvent (e.g., 70% ethanol) to extract the phenolic compounds.

-

Solvent Partitioning: Concentrate the crude extract and perform a liquid-liquid extraction with ethyl acetate to partition the less polar compounds, including esters like this compound.

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography. A polyamide or silica gel column can be used. Elute with a gradient of solvents, for example, from hexane to ethyl acetate to methanol, to separate the compounds based on polarity.

-

HPLC Purification: For higher purity, the fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Analytical Characterization

The identity and purity of synthesized or isolated this compound can be confirmed using various analytical techniques.

UPLC-QTOF-MS/MS Analysis:

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for better ionization) and acetonitrile or methanol.

-

Mass Spectrometry: Operated in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which can be used for structural elucidation.

Biological Activities and Signaling Pathways

While the biological activities of chlorogenic acid are extensively studied, research on this compound is still emerging. It is hypothesized that this compound may exhibit similar or enhanced activities due to its increased lipophilicity, potentially leading to better cell membrane permeability. The core activities of the chlorogenate scaffold are linked to the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies on chlorogenic acid and its derivatives have shown that they can inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. By keeping NF-κB sequestered in the cytoplasm, the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2), is suppressed.

Antioxidant Effects via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). It is plausible that this compound, like its parent compound, can activate this protective pathway.

Conclusion

This compound is a promising derivative of chlorogenic acid with significant potential for further investigation. Its modified physicochemical properties may offer advantages in terms of bioavailability and efficacy. The experimental protocols and biological insights provided in this guide are intended to facilitate future research into this interesting molecule. Further studies are warranted to fully elucidate the specific mechanisms of action and therapeutic applications of this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl Chlorogenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chlorogenate, the ethyl ester of the naturally occurring polyphenol chlorogenic acid, is a compound of increasing interest in the fields of medicinal chemistry and drug development. Chlorogenic acid itself is well-regarded for its antioxidant, anti-inflammatory, and other health-promoting properties. The esterification to this compound is a key chemical modification aimed at enhancing its lipophilicity, which can potentially improve its bioavailability and expand its applications in various therapeutic areas. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams.

Core Synthesis Methodologies

The synthesis of this compound from chlorogenic acid is primarily achieved through esterification reactions. The two main approaches are direct acid-catalyzed esterification (Fischer-Speier esterification) and enzyme-catalyzed esterification.

Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This classical method involves the reaction of chlorogenic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.

Materials:

-

Chlorogenic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chlorogenic acid in a significant excess of absolute ethanol (e.g., a 1:20 molar ratio of chlorogenic acid to ethanol).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of chlorogenic acid) to the stirred solution.

-

Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Enzyme-Catalyzed Esterification

This method utilizes lipases, such as Candida antarctica lipase B (Novozym® 435), to catalyze the esterification of chlorogenic acid with ethanol. Enzymatic synthesis offers the advantages of milder reaction conditions and higher regioselectivity, often minimizing the need for protecting groups.

Materials:

-

Chlorogenic acid

-

Ethanol

-

Immobilized lipase (e.g., Novozym® 435)

-

Molecular sieves (3Å or 4Å)

-

An appropriate organic solvent (e.g., 2-methyl-2-butanol, if not solvent-free)

Procedure:

-

To a flask containing chlorogenic acid and ethanol, add the immobilized lipase (typically 5-10% by weight of the substrates).

-

Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, thereby shifting the equilibrium towards the product.

-

The reaction can be performed solvent-free or in a suitable organic solvent that does not denature the enzyme.

-

Incubate the mixture at a controlled temperature (typically 40-60 °C) with constant shaking or stirring.

-

Monitor the reaction progress by HPLC or TLC.

-

Once the reaction reaches the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

-

Remove the solvent (if any) and excess ethanol under reduced pressure.

-

The crude this compound can be purified using column chromatography as described in the acid-catalyzed method.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary significantly depending on the specific reaction conditions and purification methods.

| Synthesis Method | Starting Materials | Catalyst | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Purity (%) | Analytical Methods Used for Identification |

| Acid-Catalyzed Esterification | Chlorogenic acid, Ethanol | H₂SO₄ or HCl | 4 - 8 | Reflux (approx. 78) | 60 - 85 | >95 | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Enzyme-Catalyzed Esterification | Chlorogenic acid, Ethanol | Lipase (e.g., Novozym® 435) | 24 - 72 | 40 - 60 | 50 - 90 | >98 | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry |

Signaling Pathways and Experimental Workflows

Chemical Reaction Pathway for Acid-Catalyzed Esterification

The following diagram illustrates the Fischer-Speier esterification of chlorogenic acid with ethanol.

Caption: Fischer-Speier esterification of chlorogenic acid.

General Workflow for this compound Synthesis and Purification

This diagram outlines the general experimental workflow from synthesis to the purified product.

Caption: General synthesis and purification workflow.

Conclusion

The synthesis of this compound can be effectively achieved through both acid-catalyzed and enzyme-catalyzed esterification methods. The choice of method will depend on the desired scale of the reaction, cost considerations, and the importance of mild reaction conditions and high purity. The acid-catalyzed Fischer-Speier esterification is a robust and scalable method, while enzymatic synthesis offers a greener and more selective alternative. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the development of novel therapeutics based on chlorogenic acid derivatives.

Natural Sources of Ethyl Chlorogenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential biological activities. As a derivative of chlorogenic acid, a well-studied antioxidant and bioactive molecule, this compound is presumed to share some of its beneficial properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside detailed methodologies for its study. Due to the limited specific research on this compound, this guide also extensively covers the closely related and well-documented chlorogenic acid, offering insights that can be extrapolated for the study of its ethyl ester.

Natural Occurrence of this compound

This compound has been identified in a select number of plant species. The primary sources reported in the literature are:

-

White Mulberry (Morus alba) : This plant is a known source of various phenolic compounds, including this compound.

-

Cape Jasmine (Gardenia jasminoides) : Fruits of this plant have been found to contain this compound among other bioactive molecules.[1]

-

Sinoadina racemosa : This plant species is also a documented natural source of this compound.

While these plants are confirmed sources, quantitative data specifically for this compound remains limited in publicly available research. The concentration of this compound can vary depending on the part of the plant, geographical location, and harvesting time.

Quantitative Data on Related Compounds in Key Natural Sources

Due to the scarcity of quantitative data for this compound, the following tables summarize the content of the parent compound, chlorogenic acid, in Morus alba and Gardenia jasminoides. This information provides a valuable reference point for researchers interested in the potential yield of chlorogenic acid derivatives from these sources.

Table 1: Chlorogenic Acid Content in Morus alba

| Plant Part | Variety/Cultivar | Chlorogenic Acid Content (mg/g dry weight) | Analytical Method | Reference |

| Leaves | Guksang | 10.42 - 18.72 | HPLC | [2] |

| Leaves | Gaeryangdaehwa | Not specified | HPLC | [2] |

| Leaves | Yoolmok | Not specified | HPLC | [2] |

| Leaves | Not specified | 19.99 ± 9.36 | HPLC-DAD | [1] |

| Fruits | Not specified | 3.21 ± 2.40 | HPLC-DAD | [1] |

| Root Barks | Not specified | 6.77 ± 8.81 | HPLC-DAD | [1] |

| Twigs | Not specified | Not specified | HPLC-DAD | [1] |

Table 2: Chlorogenic Acid Content in Gardenia jasminoides

| Plant Part | Chlorogenic Acid Content | Analytical Method | Reference |

| Fruits | 0.69 ± 0.39 mg/mg | Not specified | [3] |

| Cultured Cells | 0.71 - 26.26 mg/g (with MeJA elicitation) | UPLC-TOF-MS/MS | [4] |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of chlorogenic acid and its derivatives, which can be adapted for the study of this compound.

Extraction of Chlorogenic Acids and Their Derivatives

Objective: To extract chlorogenic acids and their esters from plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves or fruits)

-

Solvents: 60-80% ethanol, methanol, or acetone in water

-

Ultrasonic bath or shaker

-

Centrifuge

-

Rotary evaporator

-

Filter paper or syringe filters (0.45 µm)

Protocol:

-

Sample Preparation: Weigh a known amount of the dried, powdered plant material.

-

Extraction:

-

Maceration: Suspend the plant material in the chosen solvent (e.g., 60% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v). Stir or shake the mixture for a defined period (e.g., 24 hours) at room temperature.

-

Ultrasonication: Place the suspension in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency.

-

-

Filtration and Centrifugation: Separate the solid residue from the extract by filtration through filter paper or by centrifugation.

-

Concentration: Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.

-

Reconstitution: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for further analysis.

-

Purification (Optional): For isolation of specific compounds, the crude extract can be further purified using column chromatography techniques such as Diaion HP-20, silica gel, or Sephadex LH-20.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound and related compounds in a plant extract.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)

-

C18 reversed-phase column

Mobile Phase (example):

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

Gradient Elution (example):

A linear gradient from 5% to 95% Solvent B over 30-40 minutes.

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Sample Preparation: Filter the reconstituted plant extract through a 0.45 µm syringe filter.

-

Injection: Inject a known volume of the standard solutions and the sample extract into the HPLC system.

-

Detection: Monitor the elution of compounds at a specific wavelength (e.g., 325 nm for chlorogenic acids) using the DAD or by monitoring specific mass-to-charge ratios with an MS detector.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is hypothesized to be a two-step process involving the well-established biosynthesis of its precursor, chlorogenic acid, followed by an esterification step.

Biosynthesis of Chlorogenic Acid

Chlorogenic acid is synthesized via the phenylpropanoid pathway. The key steps are outlined below and illustrated in the accompanying diagram.

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL).

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid.

-

Activation of p-Coumaric Acid: p-Coumaric acid is activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).

-

Formation of Chlorogenic Acid: Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate. This is then hydroxylated by p-coumaroyl ester 3'-hydroxylase (C3'H) to yield chlorogenic acid. Alternatively, caffeoyl-CoA, formed from p-coumaroyl-CoA, can be directly esterified with quinic acid by HQT to produce chlorogenic acid.

Caption: Biosynthesis of Chlorogenic Acid.

Proposed Ethylation of Chlorogenic Acid

The final step in the formation of this compound is the esterification of the carboxylic acid group of chlorogenic acid with ethanol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) . AATs are a large family of enzymes responsible for the formation of various esters that contribute to the flavor and aroma of fruits and flowers. These enzymes typically use an acyl-CoA as the acyl donor and an alcohol as the acceptor. In the case of this compound biosynthesis, it is plausible that an AAT utilizes chlorogenoyl-CoA (the activated form of chlorogenic acid) and ethanol to produce this compound.

Caption: Proposed Ethylation of Chlorogenic Acid.

Conclusion

This compound is a natural product with potential for further scientific investigation. While its known natural sources are limited to a few plant species, the wealth of information available for its parent compound, chlorogenic acid, provides a strong foundation for future research. The experimental protocols and biosynthetic pathways detailed in this guide offer a starting point for researchers to explore the quantification, isolation, and synthesis of this compound. Further studies are warranted to fully characterize the distribution and biological activities of this compound in the plant kingdom and to elucidate its precise biosynthetic pathway.

References

- 1. Enhanced Biosynthesis of Chlorogenic Acid and Its Derivatives in Methyl-Jasmonate-Treated Gardenia jasminoides Cells: A Study on Metabolic and Transcriptional Responses of Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Ethyl Chlorogenate: A Technical Guide

Disclaimer: Scientific literature extensively details the biological activities of chlorogenic acid (CGA), the parent compound of ethyl chlorogenate. However, there is a significant scarcity of published research specifically investigating the biological effects of this compound. This guide leverages the comprehensive data available for chlorogenic acid to provide a probable framework for understanding the potential biological activities of its ethyl ester derivative. It is important to note that while the core structure responsible for many of chlorogenic acid's effects is present in this compound, the addition of the ethyl group may influence its solubility, bioavailability, and potency. All data and pathways presented herein are based on studies of chlorogenic acid and its other derivatives, serving as a reference point for future research on this compound.

Introduction

This compound is the ethyl ester of chlorogenic acid, a prominent phenolic compound naturally occurring in a variety of plants, most notably in coffee beans. Chlorogenic acid and its derivatives are of significant interest to the scientific community due to their wide range of pharmacological effects. These compounds are recognized for their antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory properties.[1][2][3] This technical guide provides a detailed overview of the known biological activities of chlorogenic acid, which are presumed to be relevant to this compound, to support researchers, scientists, and drug development professionals in their exploration of this compound.

Antioxidant Activity

Chlorogenic acid is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1]

Quantitative Data for Antioxidant Activity of Chlorogenic Acid and its Derivatives

| Compound | Assay | IC50 / EC50 | Source |

| Chlorogenic Acid | DPPH radical scavenging | 12.3 µM | [4] |

| Caffeic Acid | DPPH radical scavenging | 13.7 µM | [4] |

| 3,5-dicaffeoylquinic acid | DPPH radical scavenging | ~8 µg/mL | [5] |

| Chlorogenic Acid | α-amylase inhibition | 9.10 µg/mL | [6] |

| Caffeic Acid | α-amylase inhibition | 3.68 µg/mL | [6] |

| Chlorogenic Acid | α-glucosidase inhibition | 9.24 µg/mL | [6] |

| Caffeic Acid | α-glucosidase inhibition | 4.98 µg/mL | [6] |

Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [4]

-

A solution of DPPH in methanol is prepared to a specific absorbance at a characteristic wavelength (e.g., 517 nm).

-

Various concentrations of the test compound (chlorogenic acid) are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-inflammatory Activity

Chlorogenic acid has demonstrated significant anti-inflammatory effects by modulating various inflammatory pathways and reducing the production of pro-inflammatory mediators.[7][8] A study on chlorogenic acid methyl ester, a close analog of this compound, has shown potent anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB pathway.[9][10]

Quantitative Data for Anti-inflammatory Activity of Chlorogenic Acid

| Cell Line | Stimulant | Compound | Concentration | Effect | Source |

| RAW 264.7 macrophages | LPS | Chlorogenic Acid | 100-400 µM | Inhibition of iNOS, TNF-α, and IL-1β | [7] |

| RAW 264.7 macrophages | LPS | Chlorogenic Acid Methyl Ester | 8-32 µM | Inhibition of PGE2 and IL-1β production | [9] |

Experimental Protocols: In Vitro Anti-inflammatory Assay

Lipopolysaccharide (LPS)-induced Inflammation in RAW 264.7 Macrophages: [8]

-

RAW 264.7 macrophage cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of the test compound (e.g., chlorogenic acid) for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture.

-

After an incubation period (e.g., 24 hours), the cell supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

-

The cells can be lysed to extract protein or RNA for Western blot analysis (to measure protein expression of iNOS, COX-2) or RT-qPCR (to measure mRNA levels of inflammatory mediators), respectively.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of chlorogenic acid and its derivatives are mediated through the modulation of key signaling pathways.

Neuroprotective Effects

Chlorogenic acid has shown promise in protecting neurons from damage and has been studied in the context of neurodegenerative diseases.[11][12][13] Its antioxidant and anti-inflammatory properties are believed to contribute significantly to its neuroprotective effects.

Experimental Protocols: Neuroprotection Assay

Glutamate-Induced Excitotoxicity in Primary Cortical Neurons: [14]

-

Primary cortical neurons are isolated from embryonic rats and cultured.

-

Neurons are pre-incubated with different concentrations of the test compound (chlorogenic acid) for a set period.

-

Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate.

-

Cell viability is assessed using methods like the MTT assay or by staining for live/dead cells.

-

Mechanistic studies can include measuring intracellular calcium levels, reactive oxygen species (ROS) production, and the expression of apoptotic proteins.

Signaling Pathways in Neuroprotection

The neuroprotective effects of chlorogenic acid are thought to involve multiple signaling pathways that mitigate oxidative stress and inflammation in the brain.

Anti-Cancer Activity

Chlorogenic acid has been reported to exhibit anti-cancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis.[15][16][17]

Quantitative Data for Anti-Cancer Activity of Chlorogenic Acid

| Cell Line | Compound | IC50 | Source |

| HepG2 (Hepatocellular Carcinoma) | Chlorogenic Acid | 500-1000 µM (significant inhibition) | [16] |

| 4T1 (Breast Cancer) | Chlorogenic Acid | - (retarded tumor growth in vivo) | [17] |

Experimental Protocols: In Vitro Anti-Cancer Assays

Cell Proliferation Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Transwell Invasion Assay:

-

Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.

-

Cancer cells, pre-treated with the test compound, are seeded in the upper chamber in serum-free media.

-

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained, and counted under a microscope.

Signaling Pathways in Anti-Cancer Action

The anti-cancer effects of chlorogenic acid are associated with the modulation of signaling pathways that control cell growth, survival, and metastasis.

Metabolic Effects

Chlorogenic acid has been shown to influence glucose and lipid metabolism, suggesting its potential in managing metabolic disorders like type 2 diabetes and obesity.[18][19]

Experimental Protocols: In Vitro Metabolism Assay

Glucose Uptake in Adipocytes:

-

3T3-L1 pre-adipocytes are differentiated into mature adipocytes.

-

The adipocytes are treated with the test compound (chlorogenic acid) for a specified duration.

-

Cells are then incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG).

-

After incubation, the cells are washed, and the intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.

-

An increase in fluorescence indicates enhanced glucose uptake.

Conclusion and Future Directions

While this guide provides a comprehensive overview of the biological activities of chlorogenic acid, it underscores the urgent need for dedicated research on this compound. Future studies should focus on directly evaluating the antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic effects of this compound. Comparative studies between chlorogenic acid and its ethyl ester are crucial to understand how esterification impacts its pharmacokinetic and pharmacodynamic properties. Elucidating the specific mechanisms of action and the signaling pathways modulated by this compound will be vital for assessing its therapeutic potential and paving the way for its application in drug development.

References

- 1. Biological Activities of Chlorogenic Acids | Encyclopedia MDPI [encyclopedia.pub]

- 2. Chlorogenic acid and its role in biological functions: an up to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Caffeic and chlorogenic acids inhibit key enzymes linked to type 2 diabetes (in vitro): a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Chlorogenic acid for cancer prevention and therapy: Current status on efficacy and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chlorogenic Acid Decreases Malignant Characteristics of Hepatocellular Carcinoma Cells by Inhibiting DNMT1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Chlorogenate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl chlorogenate, a significant derivative of chlorogenic acid. It covers its chemical properties, synthesis, and biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer potential. This document is intended to serve as a core resource, incorporating detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key biological pathways.

Introduction

Chlorogenic acids (CGAs) are a major class of dietary polyphenols found abundantly in coffee, fruits, and vegetables.[1] They are esters of certain cinnamic acids and quinic acid.[1] The most common CGA is 5-O-caffeoylquinic acid.[1] These compounds have garnered significant attention for their wide range of health benefits, including antioxidant, anti-inflammatory, antimicrobial, and anticarcinogenic activities.[2] this compound, the ethyl ester of chlorogenic acid, is a key derivative often formed during processing or synthesized for research purposes to modify the lipophilicity and bioavailability of the parent compound. Understanding the properties and biological mechanisms of this compound and its related derivatives is crucial for developing novel therapeutic agents.

Chemical and Physical Properties

This compound is chemically known as ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate |

| Synonyms | Ethyl chlorogenic acid, 3-O-Caffeoylquinic acid ethyl ester, Chlorogenic acid ethyl ester |

| Molecular Formula | C₁₈H₂₂O₉ |

| Molecular Weight | 382.365 g/mol |

| CAS Number | 425408-42-0 |

| Appearance | White to off-white solid |

| Purity | Typically >95% for research standards |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. |

| Storage | Store in a cool, dry, dark place. For long-term storage, refrigeration at -20°C is recommended. |

Synthesis and Derivatization

The synthesis of this compound and its derivatives typically involves the esterification of the carboxylic acid group of quinic acid or the phenolic hydroxyl groups of caffeic acid. Protecting group strategies are often employed to achieve regioselectivity.

Representative Synthesis of this compound

A common strategy involves the acid-catalyzed esterification of chlorogenic acid with ethanol. Alternatively, a more controlled synthesis can be achieved through the coupling of protected quinic acid and caffeic acid moieties. A patent describes a general method for synthesizing chlorogenic acid derivatives by reacting a phenylacrylic acid compound with a protected quinic acid compound in the presence of a condensing agent like dicyclohexylcarbodiimide (DCC).[3]

Biological Activities and Mechanisms of Action

While specific data on this compound is limited, the biological activities of its parent compound, chlorogenic acid (CGA), and the structurally similar ethyl caffeate are well-documented. These activities are largely attributed to the caffeoyl moiety.

Antioxidant Activity

Chlorogenic acid and its derivatives are potent antioxidants. Their mechanism involves donating a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions.[4] This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases. The Nrf2 signaling pathway, a master regulator of the antioxidant response, is often activated by these compounds, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[5]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Chlorogenic acid and its derivatives exhibit significant anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[7] Once in the nucleus, NF-κB activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Chlorogenic acid derivatives have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation and suppressing the expression of iNOS and COX-2.[9][10]

Anticancer Activity

The anticancer properties of chlorogenic acid are linked to its ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis.[11] These effects are often mediated through the modulation of various signaling pathways involved in cell cycle regulation and survival. While specific studies on this compound are sparse, data on chlorogenic acid suggest it can arrest the cell cycle and trigger programmed cell death in various cancer cell lines.

Quantitative Data Summary

Quantitative data for the biological activity of pure this compound are not widely available in the literature. Therefore, this section summarizes the available data for its parent compound, chlorogenic acid (CGA), and the structurally similar derivative, ethyl caffeate. These values provide a benchmark for the potential efficacy of this compound.

Table 1: Anti-inflammatory and Antioxidant Activity

| Compound | Assay | System/Cell Line | IC₅₀ Value | Reference |

| Ethyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 5.5 µg/mL | [9][10] |

| CGA Extract | DPPH Radical Scavenging | Chemical Assay | 5.6 µg/mL | [12] |

| CGA Extract | DPPH Radical Scavenging | Chemical Assay | 11.02 ± 0.60 µg/mL | [13] |

Table 2: Antiproliferative Activity of Chlorogenic Acid (CGA)

| Cell Line | Cancer Type | IC₅₀ Value (µM) at 72h | Reference |

| MCF-7 | Breast Cancer | 952 ± 32.5 | [11] |

| SKBR-3 | Breast Cancer | 940 ± 21.2 | [11] |

| MDA-MB-231 | Breast Cancer | 590.5 ± 10.6 | [11] |

| MDA-MB-468 | Breast Cancer | 882.5 ± 12.0 | [11] |

| BT-20 | Breast Cancer | 1095 ± 121.6 | [11] |

| KB | Oral Squamous Cell Carcinoma | 1800 µM (at 48h) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound and its derivatives.

Synthesis Protocol: Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of this compound from chlorogenic acid.

-

Dissolution: Dissolve chlorogenic acid (1 equivalent) in anhydrous ethanol (20-50 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents) to the solution.

-

Reaction: Reflux the mixture with stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product using column chromatography on silica gel to obtain pure this compound.

Purification and Characterization

-

Purification: Column chromatography is a standard method for purification. A gradient elution system, for example, using a mobile phase of petroleum ether and ethyl acetate, can be employed on a silica gel or polyamide column to separate the desired product.

-

Characterization:

-

HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final compound.

-

Mass Spectrometry (MS): ESI-MS can confirm the molecular weight of the synthesized this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the successful esterification.

-

Biological Assay Protocol: DPPH Radical Scavenging

This assay measures the antioxidant capacity of a compound.[9]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol) and make serial dilutions.

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A positive control (e.g., ascorbic acid) and a blank (solvent only) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

Biological Assay Protocol: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay determines the anti-inflammatory potential by measuring the inhibition of NO production.[9]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Griess Assay:

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

-

Calculation: Calculate the percentage of NO inhibition and determine the IC₅₀ value. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

Biological Assay Protocol: Western Blot for NF-κB Pathway Activation

This protocol is used to assess the effect of a compound on the protein expression levels in the NF-κB pathway.[7]

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described in the NO inhibition assay. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software and normalized to a loading control like β-actin.

Conclusion

This compound, as a derivative of the highly bioactive chlorogenic acid, holds considerable promise for further investigation in drug discovery and development. The available data on its parent compound and structurally similar derivatives strongly suggest potent antioxidant and anti-inflammatory properties, primarily mediated through the modulation of the Nrf2 and NF-κB signaling pathways. The provided protocols offer a foundational framework for the synthesis, purification, and evaluation of this compound class. Further research is warranted to elucidate the specific quantitative bioactivities of this compound and to explore its pharmacokinetic profile and in vivo efficacy, which will be critical for its potential translation into therapeutic applications.

References

- 1. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Chlorogenate: Discovery, History, and Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorogenate, the ethyl ester of the widely recognized chlorogenic acid, is a naturally occurring phenolic compound that has garnered increasing interest within the scientific community. While its history is intrinsically linked to the broader study of chlorogenic acids, its unique physicochemical properties and potential biological activities merit specific investigation. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside a detailed compilation of its chemical and physical properties, spectroscopic data, and known biological activities. The document includes detailed experimental protocols for its synthesis and analysis, and visualizes key biological pathways potentially modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Chlorogenic acids (CGAs) are a significant class of polyphenolic compounds found abundantly in various plants, with coffee beans being a primary source. Their biological activities, including antioxidant and anti-inflammatory effects, are well-documented. This compound (ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate) is a derivative of chlorogenic acid formed by the esterification of the carboxylic acid group of the quinic acid moiety with ethanol. Although not as extensively studied as its parent compound, this compound is significant as it can be formed during the processing and extraction of plant materials using ethanol and has been identified in natural sources such as Gardenia jasminoides and Sinoadina racemosa[1]. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Discovery and History

The discovery of this compound is not marked by a singular event but rather evolved from the extensive research on chlorogenic acid and its derivatives. The ester of caffeic acid and quinic acid was first identified in 1932. Subsequent research focused on the isolation and characterization of various chlorogenic acid isomers and derivatives from natural sources.

The formation of simple alkyl esters of chlorogenic acid, such as the methyl and ethyl esters, was observed as a consequence of extraction methods. For instance, the use of acidified methanol for extraction was shown to lead to the formation of mthis compound. This strongly suggests that the use of ethanol in similar extraction processes is responsible for the formation of this compound. While a specific first synthesis is not prominently documented, its preparation follows standard esterification principles, which have been applied to chlorogenic acid for the synthesis of various esters to modify its lipophilicity and potential biological activity.

Physicochemical and Spectroscopic Data

A compilation of the known physical, chemical, and spectroscopic data for this compound is presented below to facilitate its identification and characterization.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₉ | [1] |

| Molecular Weight | 382.4 g/mol | [1] |

| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | [1] |

| CAS Number | 425408-42-0 | [2] |

| Appearance | Not specified (likely a solid) | |

| Purity (typical) | 95% - 99% | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of this compound. The following tables summarize the expected and reported spectral characteristics.

Table 3.2.1: ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.60 (d) | H-7' |

| ~7.05 (d) | H-2' |

| ~6.95 (dd) | H-6' |

| ~6.78 (d) | H-5' |

| ~6.30 (d) | H-8' |

| ~5.30 (m) | H-3 |

| ~4.15 (q) | -OCH₂CH₃ |

| ~3.90 (m) | H-5 |

| ~3.70 (m) | H-4 |

| ~2.10-2.30 (m) | H-2, H-6 |

| ~1.25 (t) | -OCH₂CH₃ |

Table 3.2.2: Mass Spectrometry Data

| Technique | Key Fragments (m/z) and Interpretation |

| Electrospray Ionization (ESI-MS) | Expected [M-H]⁻ ion at m/z 381.1. Fragmentation would likely involve the loss of the ethyl caffeoyl group. |

| Electron Ionization (EI-MS) | The molecular ion [M]⁺ at m/z 382 is expected. Characteristic fragmentation patterns for esters would be observed, including the loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 337, and cleavage of the ester bond. |

Table 3.2.3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~3000-2850 | C-H stretching (alkyl groups) |

| ~1735 | C=O stretching (ester carbonyl) |

| ~1690 | C=O stretching (α,β-unsaturated ester) |

| ~1600, ~1520 | C=C stretching (aromatic ring) |